Cas no 2013389-23-4 (5-(5-Bromo-2-methylphenyl)-1,3-oxazole)
5-(5-Bromo-2-methylphenyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(5-Bromo-2-methylphenyl)-1,3-oxazole
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- MDL: MFCD32215233
- Inchi: 1S/C10H8BrNO/c1-7-2-3-8(11)4-9(7)10-5-12-6-13-10/h2-6H,1H3
- InChI Key: QOIBBBIPELZHHC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1)C1=CN=CO1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- XLogP3: 3.1
- Topological Polar Surface Area: 26
5-(5-Bromo-2-methylphenyl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559655-250 mg |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole; . |
2013389-23-4 | 250mg |
€255.10 | 2023-06-14 | ||
| abcr | AB559655-500 mg |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole; . |
2013389-23-4 | 500mg |
€415.70 | 2023-06-14 | ||
| abcr | AB559655-1 g |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole; . |
2013389-23-4 | 1g |
€562.00 | 2023-06-14 | ||
| abcr | AB559655-5g |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole; . |
2013389-23-4 | 5g |
€1917.60 | 2025-04-20 | ||
| abcr | AB559655-250mg |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole; . |
2013389-23-4 | 250mg |
€314.10 | 2025-04-20 | ||
| abcr | AB559655-500mg |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole; . |
2013389-23-4 | 500mg |
€415.70 | 2023-08-31 | ||
| abcr | AB559655-1g |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole; . |
2013389-23-4 | 1g |
€574.90 | 2025-04-20 |
5-(5-Bromo-2-methylphenyl)-1,3-oxazole Suppliers
5-(5-Bromo-2-methylphenyl)-1,3-oxazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-(5-Bromo-2-methylphenyl)-1,3-oxazole
Introduction to 5-(5-Bromo-2-methylphenyl)-1,3-oxazole (CAS No. 2013389-23-4)
5-(5-Bromo-2-methylphenyl)-1,3-oxazole (CAS No. 2013389-23-4) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the oxazole family, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of a bromine substituent at the 5-position and a methyl group at the 2-position of the phenyl ring introduces specific electronic and steric effects, making this molecule a valuable scaffold for drug discovery and development.
The structure of 5-(5-Bromo-2-methylphenyl)-1,3-oxazole features a five-membered oxygen-containing ring fused with a phenyl ring. The bromine atom at the 5-position enhances electrophilic aromatic substitution reactions, while the methyl group at the 2-position influences the electron density distribution across the aromatic system. These modifications contribute to its reactivity and potential biological activity, making it a promising candidate for further exploration in synthetic chemistry and pharmacology.
In recent years, there has been growing interest in oxazole derivatives due to their demonstrated efficacy in various therapeutic areas. The oxazole core is known for its stability and ability to engage in hydrogen bonding interactions, which are crucial for drug-receptor binding. Specifically, 5-(5-Bromo-2-methylphenyl)-1,3-oxazole has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory and infectious diseases.
One of the most compelling aspects of this compound is its utility as an intermediate in the synthesis of more complex pharmacophores. The bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse molecular libraries. Similarly, the methylphenyl ring provides a platform for additional modifications that can fine-tune biological activity.
Recent studies have highlighted the pharmacological potential of 5-(5-Bromo-2-methylphenyl)-1,3-oxazole in addressing neurological disorders. Researchers have observed that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. Additionally, preliminary data suggest that modifications to the phenyl ring can enhance binding affinity to certain neurotransmitter receptors, opening avenues for treating conditions like anxiety and depression.
The synthesis of 5-(5-Bromo-2-methylphenyl)-1,3-oxazole typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the condensation of an appropriate aldehyde with a thioamide derivative under acidic conditions to form the oxazole ring. Subsequent bromination and methylation steps yield the desired product with high regioselectivity. Advances in catalytic methods have further streamlined these processes, improving yield and purity.
In terms of biological evaluation, 5-(5-Bromo-2-methylphenyl)-1,3-oxazole has been tested in various cell-based assays for its potential therapeutic effects. Notably, it has shown promise in inhibiting bacterial growth by disrupting essential metabolic pathways. This makes it a candidate for developing novel antibiotics or antimicrobial agents against resistant strains. Furthermore, its interaction with cellular components suggests possible applications in anticancer therapies by interfering with tumor cell proliferation.
The spectroscopic and analytical characterization of this compound provides valuable insights into its structural integrity and purity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to aromatic protons, oxygen-containing functionalities, and halogen atoms. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed structure. X-ray crystallography has also been employed to elucidate its three-dimensional arrangement, offering insights into potential hydrogen bonding networks.
From an industrial perspective, the scalability of producing 5-(5-Bromo-2-methylphenyl)-1,3-oxazole is an important consideration for pharmaceutical applications. Process optimization efforts focus on minimizing waste generation while maintaining high yields. Green chemistry principles are being integrated into synthetic routes to enhance sustainability. For instance, solvent-free reactions or alternative catalysts are being explored to reduce environmental impact without compromising efficiency.
The future direction of research on this oxazole derivative lies in expanding its chemical space through structural diversification. By systematically modifying substituents on both the oxazole ring and phenyl moiety, chemists can uncover novel analogs with enhanced potency or selectivity. Computational modeling techniques are increasingly used to predict binding affinities and optimize lead compounds before experimental validation.
In conclusion,5-(5-Bromo-2-methylphenyl)-1,3-oxazole (CAS No. 2013389-23-4) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it a versatile building block for drug discovery programs targeting diverse diseases ranging from inflammation to cancer treatment options remains promising as new methodologies emerge within medicinal chemistry fields worldwide continue exploring possibilities offered by heterocyclic systems like those presented here.
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